

What are the chemical properties of Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-4-nitro-D-phenylalanine*

Cat. No.: *B558660*

[Get Quote](#)

An In-depth Technical Guide to Boc-4-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Boc-4-nitro-D-phenylalanine is a crucial amino acid derivative that serves as a fundamental building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α -amino group and a reactive nitro group on the phenyl ring, offers enhanced stability and functional versatility. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for professionals in drug discovery and biochemical research.

Physicochemical and Spectroscopic Properties

Boc-4-nitro-D-phenylalanine is typically a white to off-white crystalline powder.^[1] Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
IUPAC Name	(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid	[2]
Synonyms	Boc-D-Phe(4-NO ₂)-OH, N-Boc-4-nitro-D-phenylalanine, Boc-p-nitro-D-Phe-OH	[1][2]
CAS Number	61280-75-9	[1][2]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆	[1][2]
Molecular Weight	310.3 g/mol	[1][2]
Appearance	White to off-white powder	[1]
Melting Point	107-120 °C	[1]
Purity	≥ 99% (by HPLC)	[1]
Optical Rotation	[α] _D ²⁰ = -8 ± 1.5° (c=1% in MeOH)[α] _D ²⁰ = +32 ± 2° (c=1 in DMF)	[1]
Storage Conditions	0-8 °C, Keep refrigerated	[1][3]

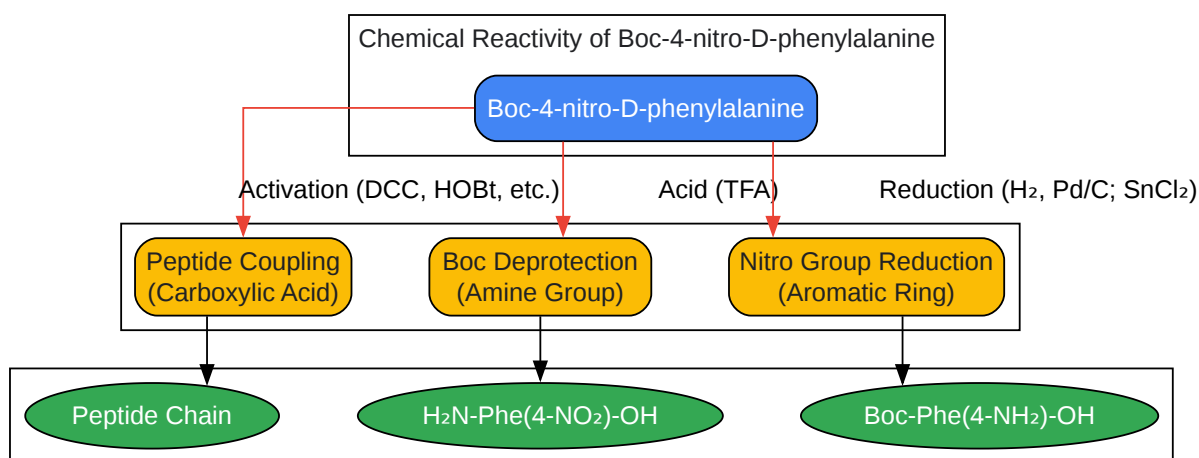
Chemical Reactivity and Stability

The chemical behavior of **Boc-4-nitro-D-phenylalanine** is dictated by its three primary functional components: the carboxylic acid, the Boc-protected amine, and the aromatic nitro group.

Stability: The compound is stable under recommended storage conditions (0-8 °C).[1] Like many Boc-protected amino acids, it is susceptible to hydrolysis under strong acidic conditions, which cleaves the Boc group.[4] Long-term storage at low temperatures is crucial to maintain its chemical integrity and reactivity.[4]

Reactivity: The molecule's utility is derived from the distinct reactivity of its functional groups, which can be manipulated in a controlled, stepwise manner. The nitro group, in particular, offers

a versatile handle for further chemical modifications.[1][5]



[Click to download full resolution via product page](#)

Key reactive sites and potential transformations.

- **Boc Group Deprotection:** The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6] Its primary function is to temporarily block the α -amino group during peptide synthesis to prevent self-polymerization and ensure controlled, sequential addition of amino acids.[1][5] It is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7][8][9]
- **Nitro Group Reduction:** The aromatic nitro group is a key feature that enhances the compound's utility.[1][10] It can be selectively reduced to an amino group ($-\text{NH}_2$) under various conditions, such as catalytic hydrogenation (e.g., H_2 over Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl_2).[11][12] This transformation provides a site for further derivatization, such as bioconjugation or the introduction of other functional moieties. [1][10]
- **Carboxylic Acid Activation:** The carboxylic acid group is activated for amide bond formation during peptide synthesis. Standard coupling reagents such as dicyclohexylcarbodiimide

(DCC), N-Hydroxybenzotriazole (HOBt), or HATU are used to facilitate the reaction with the free amino group of another amino acid or the growing peptide chain.[13]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **Boc-4-nitro-D-phenylalanine** and its application in peptide synthesis.

This protocol is a standard procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[6]

Materials:

- 4-nitro-D-phenylalanine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- Dioxane (or THF)
- Water (deionized)
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- 1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolution: Dissolve 4-nitro-D-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

- **Boc Protection:** Cool the solution to 0-5 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 by the dropwise addition of 1M NaOH.
- **Reaction:** Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane). Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove unreacted Boc₂O.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl or KHSO₄ solution. The product will precipitate as a white or off-white solid.
- **Extraction:** Extract the acidified aqueous layer three times with ethyl acetate.
- **Drying and Evaporation:** Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **Boc-4-nitro-D-phenylalanine**.

Purpose: To determine the purity of **Boc-4-nitro-D-phenylalanine**.

Conditions:

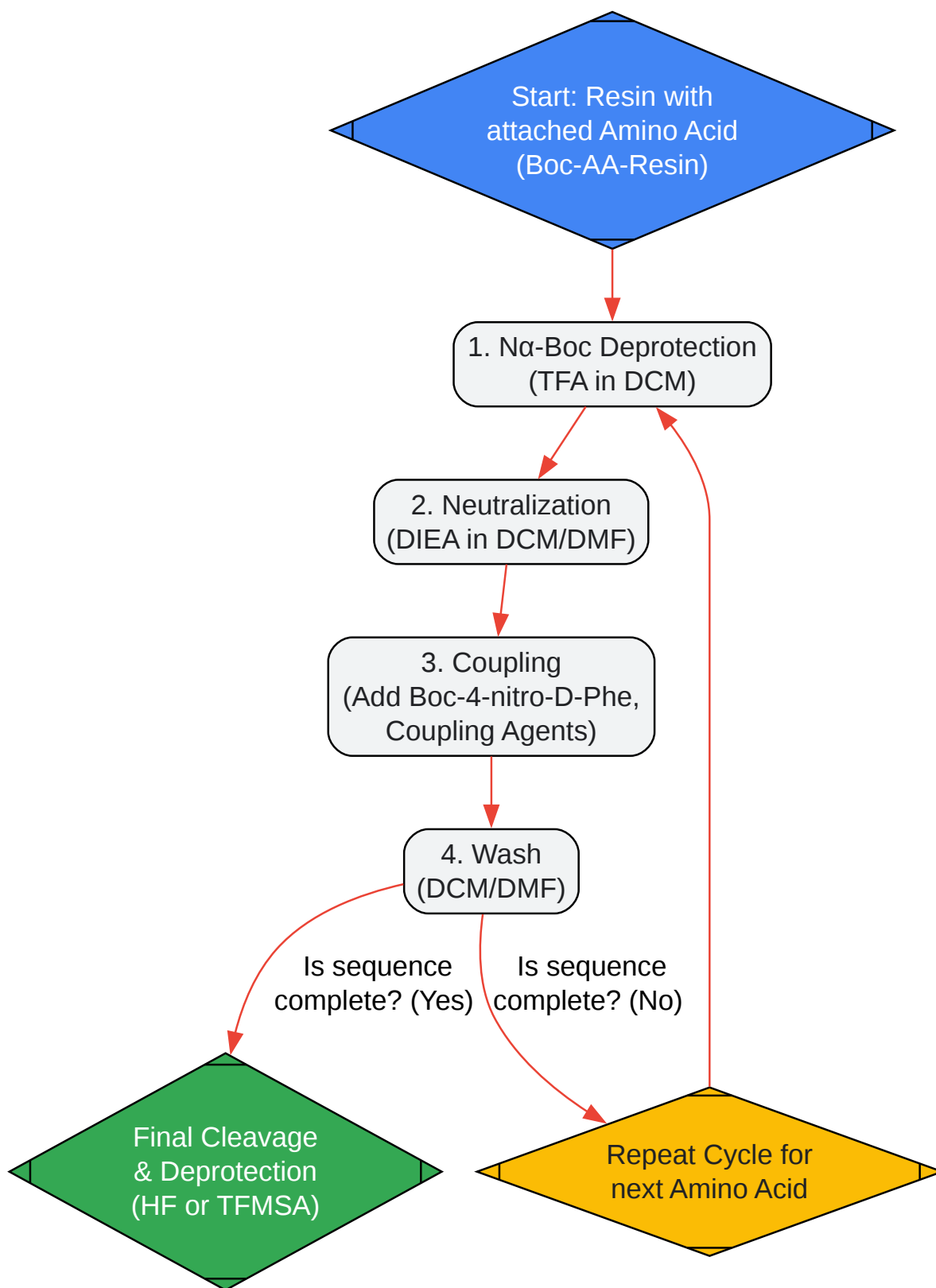
- **Column:** C18, 4.6 x 250 mm, 5 µm particle size
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in Water
- **Mobile Phase B:** 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- **Gradient:** 10% to 90% B over 20 minutes
- **Flow Rate:** 1.0 mL/min

- Detection: UV at 220 nm and 270 nm (due to the nitroaromatic group)
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Mobile Phase A and B.

Applications in Peptide Synthesis and Drug Development

Boc-4-nitro-D-phenylalanine is primarily used in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The D-configuration is often incorporated to increase peptide stability against enzymatic degradation, while the nitro group serves as a versatile functional handle.

The SPPS cycle is an iterative process of deprotection and coupling to build a peptide sequence on a solid support resin.^{[7][14]}



[Click to download full resolution via product page](#)

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol for a Single SPPS Cycle:

- **Resin Swelling:** The synthesis begins with swelling the resin (e.g., Merrifield resin for a peptide acid) in a suitable solvent like Dichloromethane (DCM).^[7]
- **Deprotection:** The Boc protecting group from the resin-bound amino acid is removed by treating it with a solution of 50% TFA in DCM for approximately 15-30 minutes.^{[7][15]}
- **Washing:** The resin is thoroughly washed with DCM and then often with isopropanol and DCM again to remove residual TFA and byproducts.^[7]
- **Neutralization:** The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a base, typically 5-10% diisopropylethylamine (DIEA) in DCM or DMF.^{[14][16]} This step is crucial for the subsequent coupling reaction.
- **Coupling:** The next amino acid, in this case, **Boc-4-nitro-D-phenylalanine** (2-4 equivalents), is pre-activated with coupling reagents (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed for 1-2 hours.^[7]
- **Washing:** After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.^[17]
- **Repeat:** This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.^[14]
- **Final Cleavage:** Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).^[7]

The incorporation of **Boc-4-nitro-D-phenylalanine** into peptide sequences is a strategic choice in drug design for several reasons:

- **Enhanced Stability:** The use of a D-amino acid can significantly increase the peptide's resistance to proteases, thereby extending its in-vivo half-life.
- **Structural Probe:** The nitro group can act as a spectroscopic probe due to its distinct electronic properties.

- Bio-conjugation Handle: After reduction to an amine, the resulting anilino group can be used for attaching other molecules, such as imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polymers like PEG to improve pharmacokinetic properties.[1][10]
- Modulation of Activity: The introduction of this unnatural amino acid can alter the peptide's conformation and interaction with its biological target, potentially leading to enhanced binding affinity or modified biological activity.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Boc-4-nitro-D-phenylalanine | C₁₄H₁₈N₂O₆ | CID 2755957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. nbinno.com [nbinno.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [What are the chemical properties of Boc-4-nitro-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558660#what-are-the-chemical-properties-of-boc-4-nitro-d-phenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com